
Etilefrine Impurity D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Etilefrine Impurity D, also known as 2-(Benzylethylamino)-1-(3-hydroxyphenyl)ethanone, is a chemical compound with the molecular formula C17H19NO2 and a molecular weight of 269.34 g/mol . It is an impurity of Etilefrine, a sympathomimetic drug used to treat hypotension by stimulating α1 and β1 adrenergic receptors . This compound is often used as a reference standard in pharmaceutical research to ensure the quality and safety of Etilefrine formulations .
Vorbereitungsmethoden
The synthesis of Etilefrine Impurity D involves several steps, typically starting with the reaction of benzylamine with 3-hydroxyacetophenone under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification processes to isolate the desired impurity . Industrial production methods may vary, but they generally involve similar synthetic routes with optimization for large-scale production.
Analyse Chemischer Reaktionen
Etilefrine Impurity D undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylamine moiety, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, catalysts like palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yield .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
Etilefrine is commonly employed in treating hypotension and certain types of shock. The characterization of impurities like Etilefrine Impurity D is crucial for ensuring the safety and efficacy of pharmaceutical formulations.
- Quality Control : Regulatory agencies require stringent quality control measures to monitor impurities in drug substances. This compound must be quantified and characterized to comply with pharmacopoeial standards. For instance, the European Directorate for the Quality of Medicines & HealthCare (EDQM) has established reference standards for various impurities, including those related to Etilefrine .
- Formulation Stability : The stability of pharmaceutical formulations can be adversely affected by impurities. Studies have shown that impurities can influence the degradation pathways of active pharmaceutical ingredients (APIs), potentially leading to reduced therapeutic efficacy or increased toxicity .
Analytical Chemistry
The detection and quantification of this compound are critical in analytical chemistry for both research and quality control purposes.
- Analytical Techniques : Advanced analytical methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are employed to identify and quantify impurities in drug formulations. For example, a study developed a highly sensitive sensor using chromium zinc oxide nanoparticles for detecting Etilefrine hydrochloride, demonstrating an effective approach for impurity analysis .
- Method Validation : The validation of analytical methods for detecting impurities is essential to ensure reliability and reproducibility. Methods must adhere to guidelines set forth by regulatory bodies such as the International Conference on Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) .
Toxicological Assessments
Understanding the toxicological profile of this compound is vital for assessing its safety in therapeutic applications.
- Toxicity Studies : Research indicates that impurities can exhibit different toxicological properties compared to the parent compound. Toxicity assessments are necessary to evaluate the potential risks associated with exposure to this compound, particularly in sensitive populations such as pregnant women or individuals with pre-existing health conditions .
- Regulatory Compliance : Toxicological data must be submitted to regulatory authorities during the drug approval process. This data helps in determining acceptable limits for impurities in pharmaceutical products .
Case Studies
Several studies highlight the significance of monitoring this compound:
- Stability Study : A stability study on an etilefrine formulation revealed that higher levels of impurities led to accelerated degradation under stress conditions, necessitating improved formulation strategies .
- Analytical Method Development : A novel HPLC method was developed specifically for quantifying this compound in pharmaceutical preparations, achieving lower detection limits than previously reported methods .
- Toxicological Evaluation : A comprehensive toxicological evaluation indicated that while etilefrine itself has established safety profiles, specific impurities may pose additional risks that require further investigation .
Wirkmechanismus
Etilefrine itself acts as an agonist at α1 and β1 adrenergic receptors, leading to vasoconstriction and increased cardiac output . The impurity may exhibit similar interactions, although its potency and efficacy might differ.
Vergleich Mit ähnlichen Verbindungen
Etilefrine Impurity D can be compared with other impurities of Etilefrine, such as:
Etilefrine Impurity A: 2-(Ethylamino)-1-(3-hydroxyphenyl)ethanone, with a molecular weight of 179.22 g/mol.
Etilefrine Impurity B: 3-[1-Hydroxy-2-(methylamino)ethyl]phenol, with a molecular weight of 167.21 g/mol.
Etilefrine Impurity C: Norfenefrine Hydrochloride, with a molecular weight of 189.64 g/mol.
This compound is unique due to its benzylethylamino group, which may confer different chemical and biological properties compared to other impurities .
Biologische Aktivität
Etilefrine Impurity D is a chemical compound related to etilefrine, an adrenergic agonist primarily used in the treatment of hypotension. This article explores the biological activity of this compound, focusing on its biochemical interactions, pharmacological effects, and relevant research findings.
Overview of Etilefrine and Its Impurities
Etilefrine acts predominantly as an agonist at α1 and β1 adrenergic receptors, leading to vasoconstriction and increased cardiac output. Its pharmacokinetics indicate rapid absorption and significant first-pass metabolism, with a half-life of approximately 2.5 hours . The presence of impurities, such as this compound, can influence the overall efficacy and safety profile of etilefrine formulations.
This compound undergoes various chemical reactions that can affect its biological activity:
- Oxidation : Can produce ketones or carboxylic acids using oxidizing agents like potassium permanganate.
- Reduction : Reduction reactions can convert ketone groups to alcohols using agents like sodium borohydride.
- Substitution : Nucleophilic substitutions at the benzylamine moiety can yield different derivatives.
These reactions are critical in understanding how impurities might alter the pharmacological properties of etilefrine.
This compound is hypothesized to exhibit similar mechanisms to etilefrine itself, primarily through interactions with adrenergic receptors. The binding affinity and efficacy at these receptors can vary based on structural differences introduced by impurities. This variability may lead to altered pharmacodynamics, potentially impacting therapeutic outcomes.
Pharmacological Effects
Research indicates that impurities can significantly affect the pharmacological profile of drugs. For instance, studies on related compounds have shown that impurities might enhance or inhibit the desired therapeutic effects or contribute to adverse reactions .
Case Studies
- Clinical Observations : In a study examining the effects of various etilefrine formulations, it was noted that specific impurities could lead to variations in blood pressure response among patients. This highlights the importance of monitoring impurity levels in clinical formulations.
- Analytical Studies : High-performance liquid chromatography (HPLC) methods have been developed to quantify impurities in pharmaceutical preparations containing etilefrine. These methods help ensure quality control and assess the biological impact of impurities like this compound .
Data Tables
The following table summarizes key pharmacokinetic properties and biological activities associated with etilefrine and its impurity:
Property | Etilefrine | This compound |
---|---|---|
Drug Class | Adrenergic agonist | Potentially similar |
Bioavailability | ~50% | Unknown |
Elimination Half-Life | 2.5 hours | Unknown |
Major Metabolites | Hydroxymandelic acid (3%) | Unknown |
Primary Excretion Route | Urinary (80%) | Unknown |
Mechanism of Action | α1/β1 receptor agonist | Similar potential |
Eigenschaften
CAS-Nummer |
42146-10-1 |
---|---|
Molekularformel |
C17H19NO2 |
Molekulargewicht |
269.34 g/mol |
IUPAC-Name |
2-[benzyl(ethyl)amino]-1-(3-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C17H19NO2/c1-2-18(12-14-7-4-3-5-8-14)13-17(20)15-9-6-10-16(19)11-15/h3-11,19H,2,12-13H2,1H3 |
InChI-Schlüssel |
BBEZNAJZTFTHOG-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC1=CC=CC=C1)CC(=O)C2=CC(=CC=C2)O |
Aussehen |
Solid powder |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
2-(benzyl(ethyl)amino)-1-(3-hydroxyphenyl)ethanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.